2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride
Overview
Description
2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a trifluoromethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Amination Reaction:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and specificity towards the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-chloro-3-trifluoromethyl-phenyl)-ethanone hydrochloride
- 2-Amino-1-(4-bromo-3-trifluoromethyl-phenyl)-ethanone hydrochloride
- 2-Amino-1-(4-methyl-3-trifluoromethyl-phenyl)-ethanone hydrochloride
Uniqueness
2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and binding affinity in various chemical and biological applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H8ClF4NO |
---|---|
Molecular Weight |
257.61 g/mol |
IUPAC Name |
2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H7F4NO.ClH/c10-7-2-1-5(8(15)4-14)3-6(7)9(11,12)13;/h1-3H,4,14H2;1H |
InChI Key |
MWAREVYCFWUDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)C(F)(F)F)F.Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.